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Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1]
[2] The PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive tumor
microenvironment, promoting tumor growth, and metastasis.[2][3][4] Consequently, blocking
this pathway with AAT-008 presents a promising strategy to enhance anti-tumor immunity.
While preclinical data predominantly showcases the synergistic effects of AAT-008 with
radiotherapy, the underlying mechanism of action provides a strong rationale for its
combination with conventional chemotherapy agents.

Chemotherapy can induce immunogenic cell death (ICD), releasing tumor antigens and
damage-associated molecular patterns (DAMPS) that can prime an anti-tumor immune
response. However, the efficacy of this response is often limited by the immunosuppressive
tumor microenvironment, which can be rich in PGE2. By combining AAT-008 with
chemotherapy, it is hypothesized that the immunosuppressive signals mediated by PGE2 can
be attenuated, leading to a more robust and sustained anti-tumor immune response.

This document provides an overview of the mechanism of action of AAT-008, summarizes key
preclinical findings in combination with radiotherapy as a surrogate for its potential with
chemotherapy, and offers a detailed hypothetical protocol for evaluating AAT-008 in
combination with a standard-of-care chemotherapy agent.
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Mechanism of Action: AAT-008

AAT-008 is an orally active antagonist of the EP4 receptor, which is a G-protein-coupled
receptor that stimulates cyclic adenosine monophosphate (CAMP) production upon binding
PGEZ2.[2] In the tumor microenvironment, PGE2, often produced by tumor cells and
suppressive immune cells, engages the EP4 receptor on various immune cell populations. This
engagement leads to the suppression of anti-tumor immunity through several mechanisms,

including:
« Inhibition of dendritic cell (DC) maturation and antigen presentation.
e Suppression of the cytotoxic activity of CD8+ T cells.

o Promotion of the expansion and function of regulatory T cells (Tregs) and myeloid-derived
suppressor cells (MDSCs).

By blocking the PGE2-EP4 signaling axis, AAT-008 is believed to reverse these
immunosuppressive effects, thereby "re-awakening” the anti-tumor immune response.
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Figure 1: AAT-008 Mechanism of Action.

Preclinical Data: AAT-008 in Combination with
Radiotherapy

While direct data on chemotherapy combinations is limited, studies combining AAT-008 with
radiotherapy (RT) in a murine colon cancer model (CT26WT) provide strong evidence of its
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potential to enhance the efficacy of cancer therapies that induce an immune response.

[ o

Immune Cell
. . Tumor Growth ) .
Treatment Group Dosing Regimen Infiltration
Outcome
Changes
AAT-008 (30 AAT-008 administered -
_ Additive tumor growth a
mg/kg/day, once daily)  for up to 19 days, RT e Not specified
ela
+ RT (9 Gy) on day 3 Y
AAT-008 (3, 10 AAT-008 administered B
) Additive tumor growth -
mg/kg/day, twice for up to 19 days, RT del Not specified
ela
daily) + RT (9 Gy) onday 3 Y
AAT-008 (30 AAT-008 administered N
] Supra-additive tumor -
mg/kg/day, twice for up to 19 days, RT Not specified

daily) + RT (9 Gy)

on day 3

growth delay

AAT-008 (10
mg/kg/day) + RT (9
Gy)

AAT-008 from day O-
18, RT on day 3

Mean Teff proportion:
43% (vs. 31% in RT

alone)

AAT-008 (30
mg/kg/day) + RT (9
Gy)

AAT-008 from day O-
12, RT on day 3

Mean Treg proportion:
1.5% (vs. 4.0% in RT
alone, P=0.04)

AAT-008 (30
mg/kg/day) + RT (9
Gy)

AAT-008 from day O-
12, RT on day 3

Teff/Treg ratio: 22 (vs.
10 in RT alone,
P=0.04)

Data extracted from studies on CT26WT colon cancer cells in Balb/c mice.[3][5]

Experimental Protocol: AAT-008 with Radiotherapy
in a Murine Colon Cancer Model

This protocol is based on the methodology described in the preclinical studies of AAT-008 with

radiotherapy.[3][5]
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1. Cell Culture and Animal Model
e Cell Line: CT26WT murine colon cancer cells.
o Animal Model: Male Balb/c mice, 6-8 weeks old.

e Tumor Implantation: Subcutaneously inject 1 x 1076 CT26WT cells in 100 uL of PBS into the
right flank of each mouse.

e Tumor Growth Monitoring: Measure tumor volume every other day using calipers (Volume =
0.5 x length x width”"2).

2. Treatment Regimen

o AAT-008 Administration:
o Prepare AAT-008 in a suitable vehicle for oral gavage.
o Administer AAT-008 orally at doses of 3, 10, and 30 mg/kg/day.
o Dosing can be once or twice daily.

o Radiotherapy (RT):

o On day 3 post-tumor implantation, irradiate tumors with a single dose of 9 Gy using a
small animal irradiator.

e Treatment Groups:

Vehicle control

[¢]

[¢]

AAT-008 alone (at each dose)

RT alone

[e]

(¢]

AAT-008 (at each dose) + RT

3. Efficacy Assessment
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» Continue tumor volume measurements until tumors reach a predetermined endpoint.
o Calculate tumor growth delay for each treatment group.

4. Immunophenotyping by Flow Cytometry

o At a specified time point (e.g., day 13 or 19), euthanize mice and harvest tumors.

e Process tumors into single-cell suspensions.

 Stain cells with fluorescently-conjugated antibodies against immune cell markers (e.g.,
CD45, CD8, CD69 for effector T cells (Teff); CD45, CD4, FoxP3 for regulatory T cells (Treg)).

e Analyze stained cells using a flow cytometer to quantify the proportions of different immune
cell populations within the tumor.

Proposed Application and Protocol: AAT-008 in
Combination with Cisplatin

This section outlines a hypothetical experimental design to evaluate the combination of AAT-
008 with cisplatin in a syngeneic mouse tumor model.
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Figure 2: Proposed Experimental Workflow.
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Objective

To determine if AAT-008 enhances the anti-tumor efficacy of cisplatin by modulating the tumor
immune microenvironment.

Materials

e Cell Line: MC38 or CT26 murine colon adenocarcinoma cells.
e Animal Model: C57BL/6 or Balb/c mice, respectively.

* Reagents: AAT-008, Cisplatin, appropriate vehicles, antibodies for flow cytometry.

Protocol

1. Tumor Model Establishment

Subcutaneously implant 1 x 1076 tumor cells into the flank of syngeneic mice.

Monitor tumor growth until tumors reach an average volume of 100-150 mm~3.

N

. Treatment Groups and Administration

Randomize mice into four groups:

o

Vehicle (for both AAT-008 and cisplatin)

AAT-008 alone

[¢]

o

Cisplatin alone

o

AAT-008 + Cisplatin

o AAT-008 Dosing: Administer AAT-008 daily via oral gavage at an effective dose (e.g., 30
mg/kg).

o Cisplatin Dosing: Administer a sub-optimal dose of cisplatin (e.g., 5 mg/kg) intraperitoneally
on specific days (e.g., day 1 and 8 of the treatment cycle) to allow for the observation of a
synergistic effect.
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. Efficacy and Pharmacodynamic Endpoints

Tumor Growth: Measure tumor volume three times per week.
Survival: Monitor overall survival.

Immunophenotyping: At an early (e.g., 48-72 hours post-cisplatin) and a late time point,
harvest tumors and tumor-draining lymph nodes for flow cytometric analysis of:

o CD8+ T cell infiltration and activation (CD69, Granzyme B).
o Treg and MDSC populations.
o Dendritic cell activation status (CD80, CD86, MHC-II).

Cytokine Analysis: Analyze plasma or tumor lysates for key cytokines (e.g., IFN-y, TNF-a, IL-
10).

Expected Outcomes

The combination of AAT-008 and cisplatin is expected to result in significantly delayed tumor
growth and improved overall survival compared to either monotherapy.

Flow cytometry analysis is expected to show an increased ratio of effector T cells to
regulatory T cells and a reduction in MDSCs in the tumors of mice treated with the

combination therapy.

An increase in activated dendritic cells and pro-inflammatory cytokines is also anticipated in

the combination group.

Conclusion

AAT-008, as a selective EP4 receptor antagonist, holds significant promise for use in

combination with chemotherapy. By mitigating the immunosuppressive effects of PGE2 in the

tumor microenvironment, AAT-008 has the potential to unleash a more potent anti-tumor

immune response initiated by chemotherapy-induced immunogenic cell death. The provided

hypothetical protocol offers a framework for the preclinical evaluation of this promising
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combination therapy. Further research is warranted to validate these hypotheses and to
translate these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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